1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Overview
Description
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is a chemical compound known for its utility in various scientific and industrial applications. It is a 4-aryl piperidine derivative, often utilized as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound’s empirical formula is C13H20ClNO, and it has a molecular weight of 241.76 .
Preparation Methods
The synthesis of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(piperidin-4-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by the addition of hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve bulk custom synthesis, ensuring high purity and consistency .
Chemical Reactions Analysis
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride primarily involves its role as a linker in PROTAC® molecules. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows for the optimal orientation and interaction of the PROTAC® components, facilitating efficient protein degradation .
Comparison with Similar Compounds
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another semi-flexible linker used in PROTAC® development.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Utilized in similar applications but with different functional groups.
2-(Piperidin-4-yl)benzoic acid hydrochloride: Another related compound with applications in targeted protein degradation.
The uniqueness of this compound lies in its specific structure, which provides an optimal balance of flexibility and rigidity, making it highly effective in PROTAC® development .
Properties
IUPAC Name |
1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNOPHUEUDRTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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